

An In-depth Technical Guide to the Synthesis of 4-trans-Hydroxyglibenclamide-d5

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Compound of Interest

Compound Name: 4-trans-Hydroxy glibenclamide-d5

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-trans-hydroxyglibenclamide-d5, an isotopically labeled active metabolite of the antidiabetic drug glibenclamide. Given the absence of a published direct synthesis, this guide outlines a proposed, chemically sound multi-step synthetic route based on established organic chemistry principles and analogous reactions. This guide is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Glibenclamide (also known as glyburide) is a potent second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the blockade of ATP-sensitive potassium channels (KATP) in pancreatic β -cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion. The major active metabolite of glibenclamide is 4-trans-hydroxyglibenclamide, formed by the action of cytochrome P450 enzymes.

The deuterated analog, 4-trans-hydroxyglibenclamide-d5, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium labels provide a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The increased mass can also confer a kinetic isotope effect, potentially slowing the rate of metabolism at the deuterated sites and aiding in metabolic pathway elucidation.

This guide details a proposed synthetic pathway, experimental protocols, and contextual biological information to facilitate its preparation in a research setting.

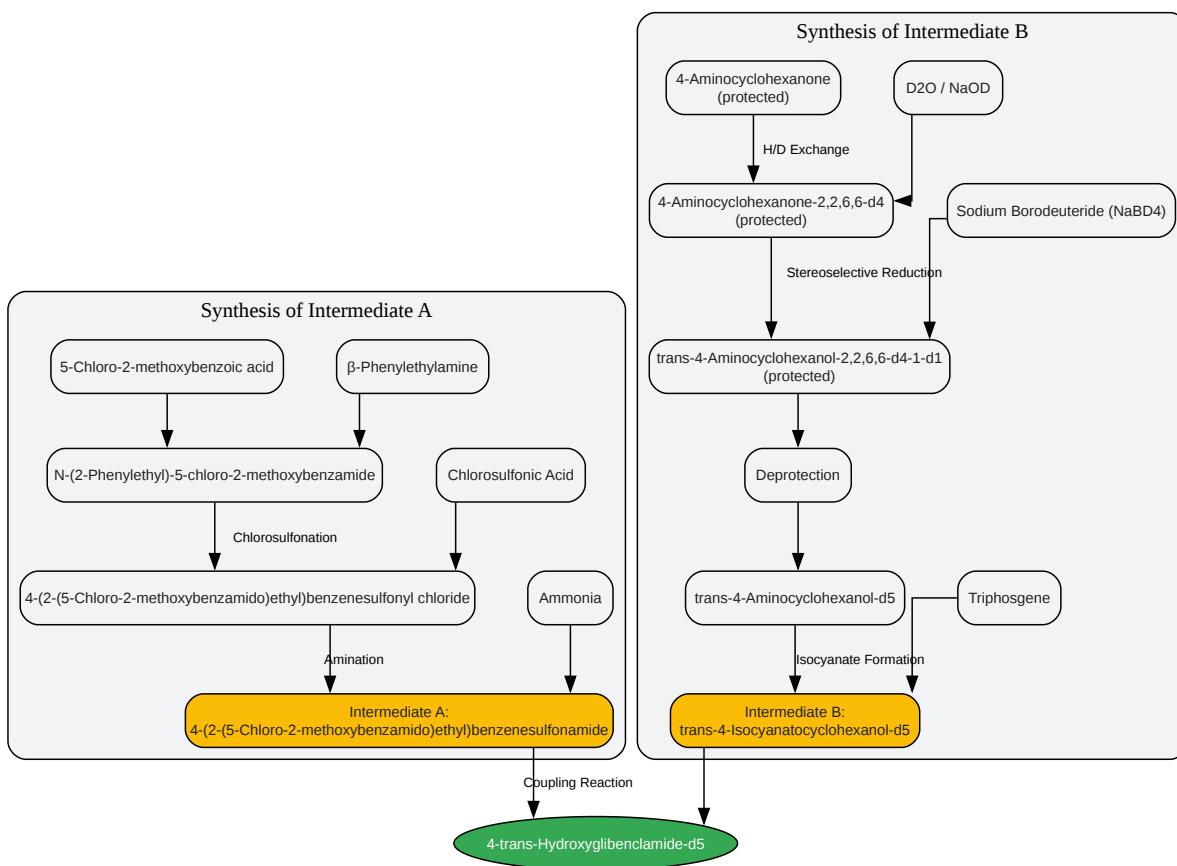
Proposed Synthetic Pathway

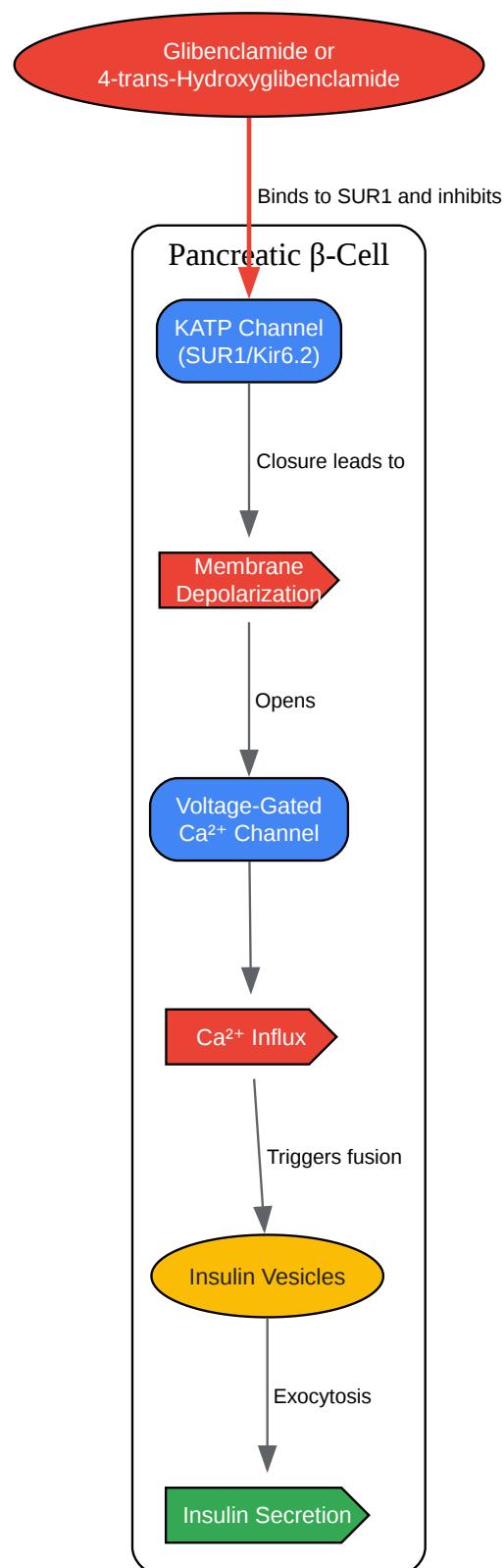
The proposed synthesis is a convergent route, involving the preparation of two key intermediates:

- Intermediate A: 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
- Intermediate B: trans-4-Isocyanatocyclohexanol-2,2,6,6-d4-1-d1 (a d5-labeled isocyanate)

These intermediates are then coupled in the final step to yield the target molecule.

Logical Workflow of the Proposed Synthesis



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